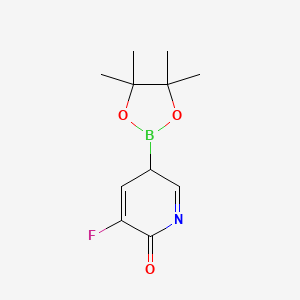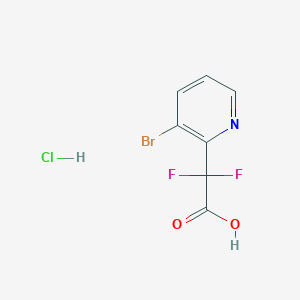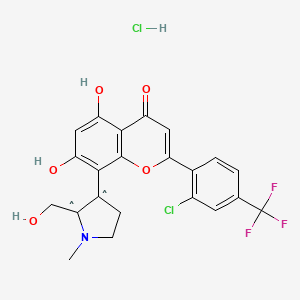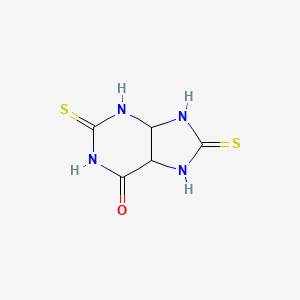
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is a chemical compound with a complex structure that includes multiple sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include the use of thiourea and other sulfur-containing reagents under controlled temperature and pH conditions. Detailed synthetic routes often involve the formation of intermediate compounds that are subsequently converted into the final product through additional chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenating agents: Chlorine, bromine
Nucleophiles: Ammonia, hydroxide ions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one involves its interaction with various molecular targets and pathways. This compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins involved in cellular signaling and metabolic pathways, modulating their activity and influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Uniqueness
Compared to similar compounds, 2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H6N4OS2 |
|---|---|
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
2,8-bis(sulfanylidene)-4,5,7,9-tetrahydro-3H-purin-6-one |
InChI |
InChI=1S/C5H6N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12) |
Clave InChI |
NVKJCESFALFXGP-UHFFFAOYSA-N |
SMILES canónico |
C12C(NC(=S)N1)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


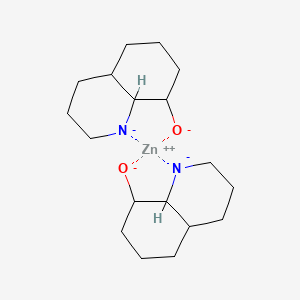
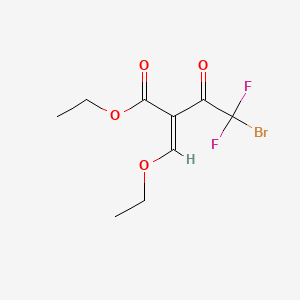

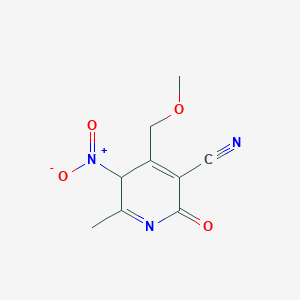
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
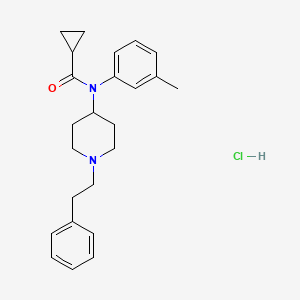

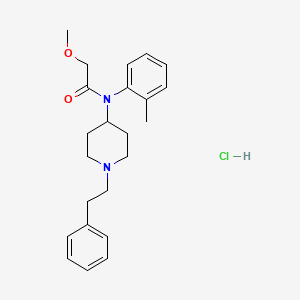
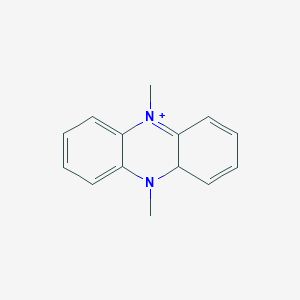
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12349434.png)
